2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes for higher yields and scalability.
Chemical Reactions Analysis
2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:
- 2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
- Pyrrolidine derivatives
These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct properties and reactivity.
Properties
IUPAC Name |
2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-21-13-10-17-7-4-5-8-19(17)23(21)24(28)25-18-11-12-20(16(2)15-18)26-14-6-9-22(26)27/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEJTCODTBNDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)N4CCCC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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